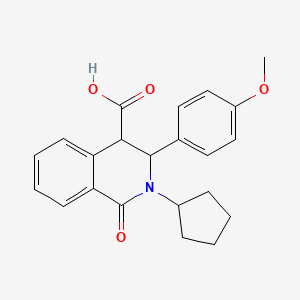
2-Cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 2-cyclopentyl-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxylic acid, has a CAS Number of 400073-93-0 .
Molecular Structure Analysis
The molecular formula of this compound is C22H23NO4 . The InChI code is 1S/C22H23NO4/c1-27-16-12-10-14 (11-13-16)20-19 (22 (25)26)17-8-4-5-9-18 (17)21 (24)23 (20)15-6-2-3-7-15/h4-5,8-13,15,19-20H,2-3,6-7H2,1H3, (H,25,26) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 365.42 . It has a predicted density of 1.274±0.06 g/cm3 and a predicted boiling point of 566.8±50.0 °C . The melting point is between 186-188°C .科学的研究の応用
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives are a significant focus in modern therapeutics due to their versatile pharmacological properties. These compounds, characterized by a benzene ring fused to a pyridine ring, are known for a wide range of biological activities including antifungal, antitubercular, antitumor, antiglaucoma, anti-Alzheimer's, antiviral, antibacterial, antidiabetic, and antimalarial effects. The pharmacological importance of isoquinoline derivatives has been underscored by their presence in natural products and their synthetic analogues, which are investigated for potential as low-molecular-weight inhibitors in various therapeutic applications (Danao et al., 2021).
Radical Cyclizations in Organic Synthesis
Radical cyclization reactions are crucial for constructing carbo- and heterocyclic compounds, including natural products and potentially therapeutic agents. Control over the regiochemistry of these reactions can lead to the synthesis of tetrahydroisoquinoline derivatives, which are of interest for their therapeutic properties. This synthetic approach demonstrates the potential for creating diverse and biologically active isoquinoline derivatives through precise reaction control (Ishibashi & Tamura, 2004).
Tetrahydroisoquinolines in Drug Discovery
Tetrahydroisoquinolines represent a "privileged scaffold" in drug discovery, initially known for neurotoxicity but later found to have neuroprotective qualities against Parkinsonism in mammals. Their fused structures have been explored for anticancer properties, with the FDA approval of trabectedin for soft tissue sarcomas marking a significant achievement. The therapeutic potential of tetrahydroisoquinoline derivatives spans cancer, malaria, central nervous system disorders, cardiovascular diseases, metabolic disorders, and infectious diseases, highlighting their versatility and potential for developing novel therapeutics (Singh & Shah, 2017).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
特性
IUPAC Name |
2-cyclopentyl-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-27-16-12-10-14(11-13-16)20-19(22(25)26)17-8-4-5-9-18(17)21(24)23(20)15-6-2-3-7-15/h4-5,8-13,15,19-20H,2-3,6-7H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGJFDJKGZMMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2C4CCCC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)
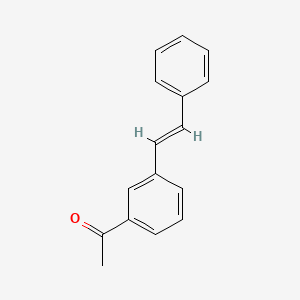



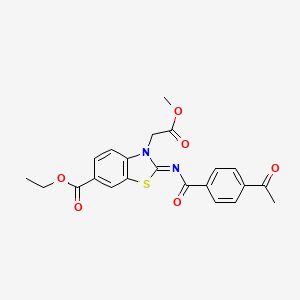
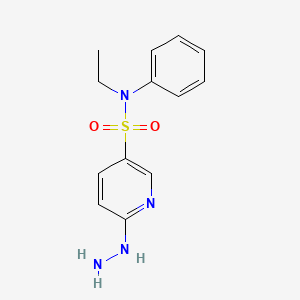
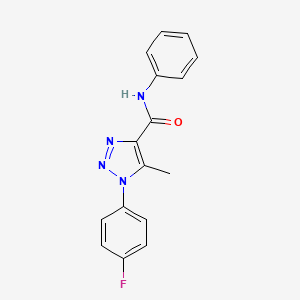
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2800987.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2800989.png)
![4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2800993.png)

![2-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2800996.png)
